molecular formula C13H17N3OS B2840406 1-Methyl-3-({thieno[3,2-d]pyrimidin-4-yloxy}methyl)piperidine CAS No. 2198575-32-3

1-Methyl-3-({thieno[3,2-d]pyrimidin-4-yloxy}methyl)piperidine

Cat. No.: B2840406
CAS No.: 2198575-32-3
M. Wt: 263.36
InChI Key: YSKFEJHXIFYKIT-UHFFFAOYSA-N
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Description

1-Methyl-3-({thieno[3,2-d]pyrimidin-4-yloxy}methyl)piperidine is a heterocyclic compound that integrates a piperidine ring with a thieno[3,2-d]pyrimidine moiety

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated the synthesis of novel compounds with the thienopyrimidinone scaffold, including those with a bridgehead nitrogen heterocycle, showing good in vitro antibacterial and antifungal activities. These compounds, particularly ones with a N-piperidinylmethyl moiety, displayed high inhibition against both bacteria and fungi, suggesting their potential as antimicrobial agents (Gaber & Moussa, 2011).

Anti-angiogenic and DNA Cleavage Studies

A series of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives were synthesized and characterized for their anti-angiogenic properties using a chick chorioallantoic membrane (CAM) model and for their DNA cleavage abilities. These studies indicated that the presence of specific groups at certain positions may determine their potency as anticancer agents by exerting both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).

Heterocyclic Synthesis Utility

The utilization of enaminoester moieties in heterocyclic synthesis, involving thieno[2,3-b]pyridine-2-carboxylate, has led to the creation of a variety of new heterocyclic systems. These include thienopyrimidinone, thienopyridine, and pyridothienoxazinone derivatives, highlighting the compound's relevance in the development of new chemical entities for further pharmacological evaluation (Madkour et al., 2010).

Corrosion Inhibition

Piperidine derivatives, including those containing the thienopyrimidinone moiety, have been studied for their corrosion inhibition properties on iron surfaces. Quantum chemical calculations and molecular dynamics simulations suggested their effectiveness as corrosion inhibitors, indicating their potential utility in industrial applications (Kaya et al., 2016).

Analgesic and Antiparkinsonian Activities

Derivatives containing the thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine moieties derived from 2-chloro-6-ethoxy-4-acetylpyridine exhibited significant analgesic and antiparkinsonian activities. This suggests the compound's framework can be used to synthesize agents with potential therapeutic applications in treating pain and Parkinson's disease (Amr et al., 2008).

Mechanism of Action

Thieno[3,2-d]pyrimidines are known to inhibit certain enzymes and pathways . For instance, they have been reported to inhibit Phosphatidylinositol-3-kinase (PI3K), an important target in cancer due to the deregulation of the PI3K/Akt signaling pathway in a wide variety of tumors .

Future Directions

Thieno[3,2-d]pyrimidines continue to attract considerable interest in medicinal chemistry because of their remarkable biological properties . Future research may focus on further exploring their potential as therapeutic agents, particularly in the context of cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Properties

IUPAC Name

4-[(1-methylpiperidin-3-yl)methoxy]thieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3OS/c1-16-5-2-3-10(7-16)8-17-13-12-11(4-6-18-12)14-9-15-13/h4,6,9-10H,2-3,5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSKFEJHXIFYKIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)COC2=NC=NC3=C2SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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